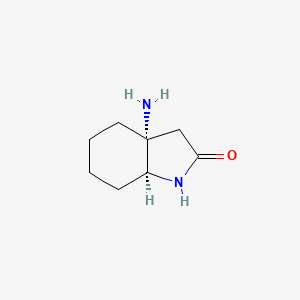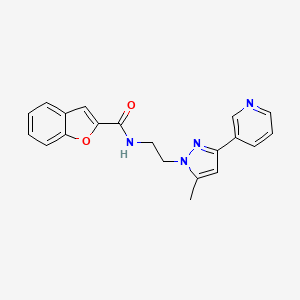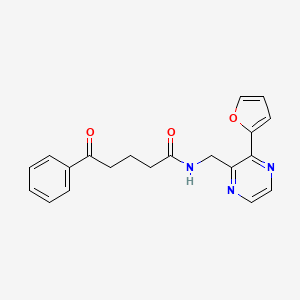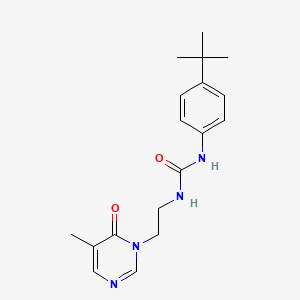
1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(tert-butyl)phenyl)-3-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in cancer cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, showcasing the versatility in the creation of cyclic urea derivatives. For example, a method involves condensing urea, benzaldehyde, and ethyl acetoacetate by the Biginelli reaction, followed by several steps to form specific urea derivatives. These compounds were characterized based on spectral data and screened for their antioxidant activity (George et al., 2010).
Biological Activities
- Some cyclic urea derivatives have been evaluated for their metal chelating effects and inhibition profiles against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This suggests potential applications in treating conditions associated with enzyme dysfunction or imbalance (Sujayev et al., 2016).
- Another study explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates to study the substituent effect on complexation, indicating their potential in creating specific molecular interactions and structures (Ośmiałowski et al., 2013).
Molecular Devices and Complexation
- Certain urea derivatives have been complexed with cyclodextrins to form molecular devices. These complexes undergo photoisomerization, which could be exploited in designing molecular switches or sensors (Lock et al., 2004).
Environmental and Chemical Applications
- Urea derivatives have also been studied for their application in environmental science, such as the degradation of chlorimuron-ethyl by Aspergillus niger, which highlights the potential use of these compounds in bioremediation processes (Sharma et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13-11-19-12-22(16(13)23)10-9-20-17(24)21-15-7-5-14(6-8-15)18(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDYFIZFUXDILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

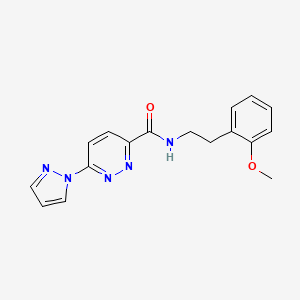
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2433347.png)
![2-[2,2-Dimethylpropyl-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2433348.png)
![3-Fluoro-8-naphthalen-1-ylsulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2433349.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-cycloheptylpropanamide](/img/structure/B2433351.png)
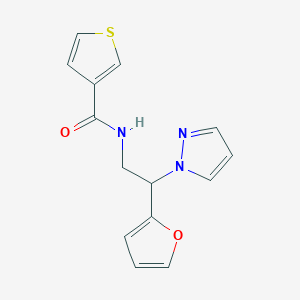


![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)
